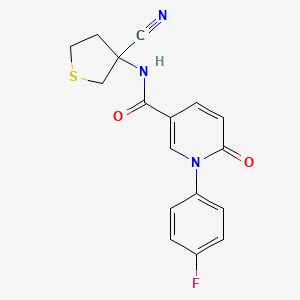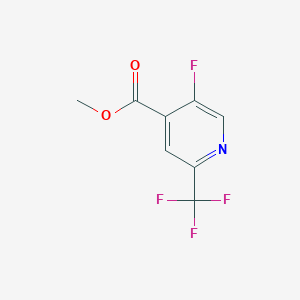
N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CX-4945 has been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide is part of a broader class of compounds that have been synthesized through multi-component reactions and characterized using various techniques. For instance, compounds similar to N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide have been synthesized through a reaction involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base. These compounds were characterized by FT-IR, NMR, and X-ray diffraction methods (Jayarajan et al., 2019).
Non-linear Optical (NLO) Properties
The synthesized compounds, including those structurally similar to N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide, have been explored for their non-linear optical (NLO) properties. Computational chemistry methods supported the experimental findings, suggesting potential applications in fields requiring NLO materials (Jayarajan et al., 2019).
Anticancer Activity
The molecular docking studies of similar compounds have shown significant interactions with the colchicine binding site of tubulin. These interactions may contribute to the inhibition of tubulin polymerization, indicating potential anticancer activity. Such findings highlight the therapeutic application possibilities of N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide and related compounds in cancer treatment (Jayarajan et al., 2019).
Heterocyclic Synthesis
N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide is also part of the study in the field of heterocyclic synthesis, where researchers explore the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These synthetic routes contribute to the development of new heterocyclic compounds with potential applications in various fields including pharmaceuticals (Bacchi et al., 2005).
Fluorescent Properties
Additionally, some compounds in this category exhibit fluorescent properties, which could be useful in the development of fluorescent probes or materials for scientific and technological applications. The study of their spectral-luminescence properties and fluorescence quantum yield is an area of interest for researchers looking to exploit these properties (Ershov et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-2-4-14(5-3-13)21-9-12(1-6-15(21)22)16(23)20-17(10-19)7-8-24-11-17/h1-6,9H,7-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSSNVODGCGMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CN(C(=O)C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)
![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)
![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)


![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)